N-3-Isoxazolyl-2-phenyl-4-quinolinecarboxamide belongs to a novel class of potent and selective non-peptide antagonists for the human neurokinin-3 receptor (hNK-3). [] This compound was discovered during a search for metabolically stable non-peptide NK-3 receptor antagonists, spurred by the identification of peptoid and peptide-derived antagonists like PD 157672 and PD 161182. [] These antagonists are valuable tools for investigating the biological and pathophysiological roles of the hNK-3 receptor, which is found in various regions of the central nervous system and some peripheral tissues. []
The synthesis of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide derivatives is described in detail in the paper "Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 2. Identification of (S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412)". [] The synthesis involves a multi-step process starting from substituted anilines and diethyl ethoxymethylenemalonate to obtain the quinoline core structure. Subsequent reactions involve the introduction of various substituents on the quinoline ring, followed by the formation of the carboxamide linkage with 3-aminoisoxazole. Optimization of the synthesis focused on improving the yield, purity, and selectivity of the desired final compound.
The molecular structure of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide is characterized by a 2-phenylquinoline backbone with a carboxamide group at the 4-position and a 3-isoxazolyl substituent on the nitrogen atom of the amide group. [] The specific structural features and their influence on the compound's binding affinity and selectivity for the hNK-3 receptor are discussed in detail in the paper "Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 2. Identification of (S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412)". [] The paper highlights the importance of the 3-hydroxy substituent on the quinoline ring for enhancing hNK-3 binding affinity and selectivity versus the hNK-2 receptor. []
N-3-Isoxazolyl-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist for the hNK-3 receptor. [] This means it binds to the receptor, preventing the endogenous ligands, neurokinin A (NKA) and neurokinin B (NKB), from binding and activating the receptor. [] The paper "2-Phenyl-4-quinolinecarboxamides: a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor." [] demonstrates the competitive nature of the antagonism by showing that increasing concentrations of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide derivatives progressively inhibit the binding of radiolabeled NKA and NKB to the hNK-3 receptor. Further investigation into the specific binding interactions and downstream signaling pathways affected by this antagonist would provide a more comprehensive understanding of its mechanism of action.
The primary application of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide is as a research tool for studying the hNK-3 receptor. [] Due to its high potency and selectivity, this compound can be used in various in vitro and in vivo experiments to investigate the role of the hNK-3 receptor in physiological and pathophysiological processes. For instance, N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to effectively antagonize the effects of senktide (a selective NK-3 receptor agonist) in both rabbit isolated iris sphincter muscles and CHO cells stably expressing the hNK-3 receptor. [] Additionally, in vivo studies have demonstrated its oral and intravenous activity in reversing senktide-induced behavioral responses in mice and miosis in rabbits. [] These findings suggest that N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide can be a valuable pharmacological tool for exploring the therapeutic potential of targeting the hNK-3 receptor in various diseases.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8